BenchChemオンラインストアへようこそ!

9S-Amino-9-deoxyquinine

Asymmetric organocatalysis Aza-Michael addition Pyrazole synthesis

9S-Amino-9-deoxyquinine (CAS 168960-95-0), also widely reported as 9-amino-9-deoxy-epi-quinine or (8α,9S)-6′-methoxycinchonan-9-amine, is a cinchona alkaloid-derived primary amine organocatalyst featuring a stereochemically defined (8S,9S) configuration obtained via Mitsunobu inversion at C9 from natural quinine. It functions primarily through enamine and iminium ion activation mechanisms, enabling the asymmetric functionalization of carbonyl compounds (α,β-unsaturated ketones, aldehydes, and ketones) across a structurally diverse set of Michael, aza-Michael, aldol, and domino reactions.

Molecular Formula C20H25N3O
Molecular Weight 323.4 g/mol
CAS No. 168960-95-0
Cat. No. B1179927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9S-Amino-9-deoxyquinine
CAS168960-95-0
Molecular FormulaC20H25N3O
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)N
InChIInChI=1S/C20H25N3O/c1-3-13-12-23-9-7-14(13)10-19(23)20(21)16-6-8-22-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20H,1,7,9-10,12,21H2,2H3/t13-,14-,19-,20-/m0/s1
InChIKeyRIEKOKLABHBCGI-FEBSWUBLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9S-Amino-9-deoxyquinine (CAS 168960-95-0): A Defined Cinchona-Derived Primary Amine Organocatalyst for Asymmetric Synthesis


9S-Amino-9-deoxyquinine (CAS 168960-95-0), also widely reported as 9-amino-9-deoxy-epi-quinine or (8α,9S)-6′-methoxycinchonan-9-amine, is a cinchona alkaloid-derived primary amine organocatalyst featuring a stereochemically defined (8S,9S) configuration obtained via Mitsunobu inversion at C9 from natural quinine [1]. It functions primarily through enamine and iminium ion activation mechanisms, enabling the asymmetric functionalization of carbonyl compounds (α,β-unsaturated ketones, aldehydes, and ketones) across a structurally diverse set of Michael, aza-Michael, aldol, and domino reactions [2]. The compound is supplied as a single, defined enantiomer—typically as the free base or trihydrochloride salt—and its reproducible catalytic profile has made it a reference catalyst in academic and industrial asymmetric methodology development [3].

Why Generic Substitution Fails for 9S-Amino-9-deoxyquinine: Stereochemical Identity, Architecture, and Reaction Scope Lock-In


The catalytic output of 9S-amino-9-deoxyquinine is fundamentally determined by three inseparable structural parameters: (i) the (9S)-epi configuration at C9, which inverts the natural quinine (9R)-stereochemistry and installs a primary amine essential for enamine/iminium activation; (ii) the intact quinuclidine bicyclic framework that controls conformational preorganization of the reactive iminium intermediate; and (iii) the 6′-methoxyquinoline motif that participates in substrate recognition through hydrogen-bonding and π-stacking interactions [1]. The pseudoenantiomeric 9-epi-9-amino-9-deoxyquinidine, simple primary amines such as (S)-phenylethylamine, L-proline, and even bifunctional thiourea catalysts have been quantitatively benchmarked in multiple reaction manifolds; in every case, the (9S)-epi-quinine scaffold delivers enantioselectivity and/or substrate scope that the comparators do not match [2][3]. Generic substitution based solely on amine functional-group analogy therefore carries a high risk of stereochemical erosion and reaction failure, making compound identity and specific CAS registration (168960-95-0) procurement-critical for reproducible results.

9S-Amino-9-deoxyquinine: Quantitative Differentiation Evidence Against Closest Analogs and In-Class Alternatives


>3-Fold Enantioselectivity Gain Over Small-Molecule Primary Amine Catalysts in Aza-Michael Addition

In a systematic catalyst screen for the aza-Michael addition of 3-methyl-2-pyrazolin-5-one to an α,β-unsaturated ketone, 9-epi-9-amino-9-deoxyquinine (catalyst 6) delivered 84% yield and 88% ee under TFA/toluene conditions, whereas (S)-1-phenylethylamine (catalyst 1) gave only 30% yield and 26% ee under identical conditions [1]. C2-symmetric primary diamines (catalysts 2–4) produced higher yields but consistently low ee values, and the monotosylated diamine (catalyst 5) gave poor enantioselectivity [1]. Upon optimization with benzoic acid co-catalyst, catalyst 6 achieved 92% yield and 96% ee; across a substrate scope of 10 aliphatic acyclic α,β-unsaturated ketones, enantioselectivities ranged from 94% to 98% ee [1].

Asymmetric organocatalysis Aza-Michael addition Pyrazole synthesis

(9S)-Configuration Criticality: 37% Relative Enantioselectivity Advantage Over the Pseudoenantiomeric (9R)-Quinidine-Derived Catalyst

The (9S)-epi-quinine-derived catalyst 6 and its pseudoenantiomer 7 (derived from quinidine, bearing the opposite configuration at C8 and C9) were directly compared in the same aza-Michael addition [1]. Catalyst 7 produced the product in good yield but only 70% ee, compared to 88% ee for catalyst 6 under identical TFA/toluene conditions—a 26% relative reduction in enantioselectivity [1]. In a second, independent reaction manifold (cross-aldol of acetaldehyde with diethyl benzoylphosphonate), the quinidine-derived catalyst 7 achieved just 17% ee (45% yield), versus 57% ee (46% yield) for the quinine-derived catalyst 8 (9-amino-9-deoxy-epi-quinine) under identical benzoic acid/CH₂Cl₂ conditions, representing a >3-fold ee advantage for the (9S)-configured catalyst [2].

Stereochemical differentiation Pseudoenantiomer comparison Cinchona alkaloid catalyst selection

>10-Fold Enantioselectivity Advantage Over L-Proline and L-Prolinamide in the First Intermolecular Cross-Aldol Reaction of Enolizable Aldehydes with α-Ketophosphonates

The cross-aldol reaction between enolizable aldehydes and α-ketophosphonates had not been realized prior to this study; L-proline and L-prolinamide—widely considered benchmark organocatalysts for cross-aldol reactions—were tested and failed to deliver practical enantioselectivities [1]. L-Proline gave 50% yield and 9% ee; L-prolinamide gave 59% yield and 13% ee; diphenylprolinol catalysts gave 9–11% yield and 3–10% ee; and (S,S)-1,2-diphenyl-1,2-ethanediamine gave 49% yield and 6% ee [1]. In contrast, 9-amino-9-deoxy-epi-quinine (catalyst 8) initially gave 46% yield and 57% ee under unoptimized conditions, and upon systematic optimization (4-methoxybenzoic acid co-catalyst, toluene, 0 °C) delivered 75% yield and 93% ee [1]. The optimized conditions were applied across a substrate scope of α-ketophosphonates and aldehydes, yielding β-formyl-α-hydroxyphosphonates with high to excellent enantioselectivities [1].

Cross-aldol reaction α-Hydroxyphosphonate synthesis Anticancer compound precursors

Superior Enantioselectivity Over Takemoto's Bifunctional Thiourea Catalyst in Double-Conjugate Addition of Malononitrile to Dienones

In the asymmetric double-conjugate addition of malononitrile to dienones for the synthesis of optically active 1,1,2,6-tetrasubstituted cyclohexanones, 9-amino-9-deoxyepiquinine was directly compared with Takemoto's well-established bifunctional thiourea catalyst 5 and its primary amine analogue 6 [1]. Takemoto's thiourea catalyst 5 promoted the reaction with only 25% yield and 60% ee, while its primary amine analogue 6 showed no catalytic activity whatsoever under identical conditions [1]. 9-Amino-9-deoxyepiquinine, in contrast, catalyzed the same transformation with good yields and excellent enantioselectivities across a series of aryl-substituted dienones bearing both electron-donating and electron-withdrawing substituents [1].

Double-conjugate addition Cyclohexanone synthesis Quaternary stereocenter construction

Immobilized Catalyst Matches or Exceeds Homogeneous Performance With Preserved Enantioselectivity Over 5 Recycle Runs

Polystyrene-supported 9-amino-9-deoxy-epi-quinine, prepared via co-polymerization of a chiral monomer with divinylbenzene, promoted the Michael addition of isobutyric aldehyde to trans-β-nitrostyrene with enantioselectivity up to 95% ee—comparable to or higher than the homogeneous counterpart [1]. The polystyrene- and poly(ethylene glycol)-supported catalysts outperformed the non-supported catalyst, delivering >90% ee [2]. Critically, the supported catalyst was recovered and recycled for five consecutive reaction cycles with no loss of stereochemical activity, although a progressive erosion of chemical yield was observed after the fifth cycle due to alkaloid degradation [2]. Furthermore, this catalyst system was successfully deployed under continuous-flow conditions using a packed-bed reactor, achieving up to 93% ee in flow mode—the first demonstration of a 9-amino-epi-quinine derivative in an enantioselective continuous-flow Michael reaction [1]. A subsequent silica-supported variant incorporating a benzoic acid co-catalyst maintained constant activity for at least four cycles with diastereoselectivity up to 90:10 dr and 90% ee, and was applied to the continuous-flow synthesis of warfarin (95% isolated yield, 78% ee, 16 h at rt) [3].

Heterogeneous organocatalysis Catalyst recycling Continuous-flow synthesis

Simultaneous Control of Four Stereocenters: Domino Double Michael Reaction With 90–97% ee and >99:1 dr

9-Amino-9-deoxyepiquinine (catalyst V) was employed to catalyze a domino double Michael reaction that constructs multifunctionalized cyclopentanes bearing four contiguous stereocenters in a single operational step [1]. Across a substrate scope, the methodology delivered products in 81–92% isolated yield, 90–97% ee, and diastereomeric ratios ranging from 95:5 to >99:1 [1]. The same catalyst scaffold was subsequently applied to a tandem Michael–Henry reaction producing multifunctionalized cyclohexanes with two quaternary stereocenters, further demonstrating the breadth of domino reactivity accessible from this single catalyst [2]. While no direct head-to-head comparator data were reported within these studies for the same domino reaction, the stereochemical complexity generated in a single transformation (4 stereocenters, up to >99:1 dr, ≤97% ee) sets a high benchmark that few reported organocatalysts have matched, providing strong class-level evidence of differentiation [1].

Domino reaction Multi-stereocenter control Cyclopentane synthesis

Procurement-Driven Application Scenarios for 9S-Amino-9-deoxyquinine (CAS 168960-95-0)


Enantioselective Synthesis of β-(3-Hydroxypyrazol-1-yl) Ketone Pharmacophore Libraries

Medicinal chemistry groups synthesizing pyrazole-containing drug candidates (e.g., SGLT2 inhibitors, kinase modulators) can use 9S-amino-9-deoxyquinine to access β-(3-hydroxypyrazol-1-yl) ketones with 94–98% ee via the first reported aza-Michael addition of ambident 2-pyrazolin-5-one anions to α,β-unsaturated ketones [2]. The published protocol (20 mol% catalyst, 40 mol% benzoic acid, toluene, rt) is operationally simple and compatible with aliphatic acyclic enones, producing enantiomerically enriched products that are direct precursors to remogliflozin etabonate analogs [2].

Scalable Continuous-Flow Enantioselective Michael Addition for Process Development

Process R&D laboratories can immobilize 9S-amino-9-deoxyquinine on polystyrene or silica supports to create packed-bed catalytic reactors for continuous-flow enantioselective Michael additions, achieving up to 93–95% ee in flow mode with catalyst recycling over ≥4–5 cycles at retained stereochemical performance [2]. This approach extends the productive lifetime of the catalyst and enables the sequential execution of two different enantioselective Michael reactions in a single reactor setup .

Asymmetric Synthesis of Enantiomerically Enriched Warfarin Analogs for Anticoagulant Screening

Academic and industrial laboratories developing next-generation anticoagulants can employ 9S-amino-9-deoxyquinine to catalyze the enantioselective conjugate addition of 4-hydroxycoumarin to substituted chalcones, producing warfarin-based analogs with enantiomeric excess ranging from 16% to 99% (chiral HPLC) [2]. The methodology was validated by the identification of compound 5b, which exhibited an IC₅₀ of 249.88 μM against vitamin K epoxide reductase—superior to racemic warfarin (IC₅₀ 408.70 μM)—providing a direct path from catalyst-enabled enantioselective synthesis to biological hit identification [2].

Multi-Stereocenter Domino Reaction Cascades for Complex Natural Product Core Construction

Total synthesis groups can leverage 9S-amino-9-deoxyquinine's ability to catalyze domino double Michael and tandem Michael–Henry reactions that set 2–4 contiguous stereocenters in one step with 90–97% ee and up to >99:1 dr [2]. This enables the rapid, step-economical assembly of polysubstituted cyclopentane and cyclohexane cores with quaternary stereocenters—common motifs in terpenoid, alkaloid, and steroid natural product families—directly from achiral acyclic precursors [2].

Quote Request

Request a Quote for 9S-Amino-9-deoxyquinine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.